2-Hydroxy-5-methyl-4'-chloroazobenzene
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Overview
Description
2-Hydroxy-5-methyl-4’-chloroazobenzene is an organic compound with the molecular formula C₁₃H₁₁ClN₂O and a molecular weight of 246.692 g/mol . This compound belongs to the class of azobenzenes, which are characterized by the presence of an azo group (N=N) linking two aromatic rings. Azobenzenes are well-known for their vibrant colors and are commonly used as dyes. The specific structure of 2-Hydroxy-5-methyl-4’-chloroazobenzene includes a hydroxyl group, a methyl group, and a chlorine atom attached to the aromatic rings, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Hydroxy-5-methyl-4’-chloroazobenzene typically involves the diazotization of 4-chloroaniline followed by coupling with 2-hydroxy-5-methylaniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with the coupling component under controlled temperature conditions to yield the desired azobenzene compound .
Chemical Reactions Analysis
2-Hydroxy-5-methyl-4’-chloroazobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Hydroxy-5-methyl-4’-chloroazobenzene has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye synthesis and photochemistry.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methyl-4’-chloroazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization process affects the compound’s electronic properties and its interactions with other molecules. The molecular targets and pathways involved in its action include the modulation of electron distribution and the formation of reactive intermediates that can interact with biological targets .
Comparison with Similar Compounds
2-Hydroxy-5-methyl-4’-chloroazobenzene can be compared with other azobenzene derivatives, such as:
2-Hydroxy-5-methyl-2’-nitroazobenzene: Similar in structure but with a nitro group instead of a chlorine atom, affecting its electronic properties and reactivity.
4-Hydroxy-4’-chloroazobenzene: Lacks the methyl group, which influences its steric and electronic characteristics.
2-Hydroxy-5-methylazobenzene: Does not have the chlorine atom, leading to different chemical behavior and applications
These comparisons highlight the unique features of 2-Hydroxy-5-methyl-4’-chloroazobenzene, such as its specific substituents that contribute to its distinct chemical and physical properties.
Properties
CAS No. |
2491-56-7 |
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Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)diazenyl]-4-methylphenol |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-7-13(17)12(8-9)16-15-11-5-3-10(14)4-6-11/h2-8,17H,1H3 |
InChI Key |
QHVMKVYYTMSEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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